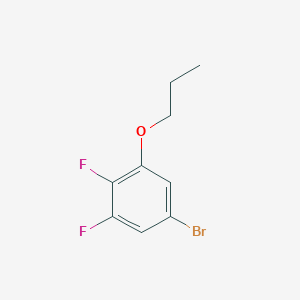

5-Bromo-1,2-difluoro-3-propoxybenzene

Description

The Strategic Significance of Polyfunctionalized Benzene (B151609) Derivatives in Organic Chemistry

Benzene and its derivatives are fundamental components in the world of organic chemistry. compoundchem.comlibretexts.org When a benzene ring is substituted with multiple, different functional groups, it becomes a polyfunctionalized derivative. These compounds are of immense strategic importance for several reasons. Firstly, the distinct reactivity of each functional group allows for selective chemical transformations, enabling chemists to build up molecular complexity in a controlled and stepwise manner. This is a cornerstone of modern drug discovery, materials science, and agrochemical development. drpress.orgmdpi.com For instance, a polyfunctionalized aromatic compound might possess a site for cross-coupling reactions, another for nucleophilic substitution, and a third that modulates the electronic properties of the entire molecule. This multi-faceted nature allows for the efficient construction of intricate molecular frameworks from a single, versatile starting material. Aromatic compounds are prevalent in pharmaceuticals, where their rigid and planar structure is crucial for binding to biological targets. compoundchem.com

Contextualizing 5-Bromo-1,2-difluoro-3-propoxybenzene within Halogenated Arenes Research

This compound (CAS No. 1309932-77-1) is a prime example of a polyfunctionalized halogenated arene. chemscene.com Its structure, featuring a bromine atom, two fluorine atoms, and a propoxy group on a benzene ring, makes it a highly interesting building block for synthetic chemists. The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms significantly influence the electronic properties of the benzene ring, increasing its electrophilicity and potentially enhancing the reactivity of other sites on the ring. Furthermore, the presence of fluorine can impart desirable properties to the final products, such as increased metabolic stability and lipophilicity, which are crucial in the development of new pharmaceuticals and agrochemicals. researchgate.netmdpi.com The propoxy group, an ether linkage, can also influence the solubility and conformational properties of molecules derived from this building block.

Research Trajectories for Novel Aryl Building Blocks

The development of novel aryl building blocks is a vibrant area of chemical research. Current trajectories focus on several key areas. One major trend is the design and synthesis of increasingly complex and densely functionalized aromatic compounds. This allows for more efficient and convergent synthetic routes to target molecules. Another important direction is the incorporation of less common functional groups or substitution patterns to access novel chemical space. Furthermore, there is a growing emphasis on the development of "green" and sustainable methods for the synthesis of these building blocks, utilizing more environmentally benign reagents and reaction conditions. The demand for innovative molecules in fields such as medicine and materials science ensures that the exploration of new aryl building blocks, including sophisticated halogenated ethers like this compound, will remain a priority for the foreseeable future. nih.gov

Chemical Compound Data

| Compound Name |

| This compound |

| 5-Bromo-1,2-difluoro-3-nitrobenzene |

| Bromine |

| Fluorine |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1309932-77-1 | chemscene.com |

| Molecular Formula | C₉H₉BrF₂O | chemscene.com |

| Molecular Weight | 251.07 g/mol | chemscene.com |

| Predicted LogP | 3.5161 | chemscene.com |

| Predicted TPSA | 9.23 | chemscene.com |

| Predicted H-Bond Acceptors | 1 | chemscene.com |

| Predicted H-Bond Donors | 0 | chemscene.com |

| Predicted Rotatable Bonds | 3 | chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-difluoro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGTWMLJBBWJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1,2 Difluoro 3 Propoxybenzene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-Bromo-1,2-difluoro-3-propoxybenzene reveals two primary bond disconnections that lead to plausible synthetic pathways. These disconnections focus on the formation of the aryl-bromine bond and the aryl-ether bond.

Pathway A: Alkylation Route This pathway involves the disconnection of the ether linkage (C-O bond). This strategy identifies 5-Bromo-1,2-difluorophenol as the key aromatic precursor and a suitable three-carbon electrophile, such as 1-bromopropane, as the source of the propoxy group. This approach isolates the challenge of regiocontrol to the synthesis of the brominated phenol (B47542) precursor.

Pathway B: Halogenation Route Alternatively, disconnecting the aryl-bromine bond (C-Br) suggests that the final step could be an electrophilic bromination reaction. This identifies 1,2-difluoro-3-propoxybenzene (B54192) as the immediate precursor. The success of this route is heavily dependent on the directing effects of the fluoro and propoxy substituents to favor bromination at the C-5 position.

Analysis of the substituent effects suggests that Pathway A is the more regiochemically sound approach. The strong ortho,para-directing nature of the propoxy group in the precursor for Pathway B would make the introduction of a bromine atom at the meta C-5 position highly challenging.

Exploration of Precursor Synthesis Strategies

The viability of the proposed retrosynthetic pathways hinges on the successful synthesis of their key precursors.

The synthesis of 5-Bromo-1,2-difluorophenol is the crucial step in Pathway A. This compound is a specialized building block that can be acquired from chemical suppliers. chemimpex.com Its synthesis presents a significant regiochemical challenge. A direct electrophilic bromination of the parent 2,3-difluorophenol is complicated by the directing effects of the substituents. The hydroxyl group is a strongly activating ortho,para-director, which would favor the formation of 4-bromo and 6-bromo isomers over the desired 5-bromo product. youtube.com

Therefore, obtaining 5-Bromo-1,2-difluoro-phenol would likely require a more sophisticated, multi-step approach, possibly involving the use of blocking groups or starting from an aniline (B41778) precursor via a Sandmeyer-type reaction to control the substitution pattern.

While the synthesis of the specific 5-bromo isomer is complex, methods for preparing related isomers have been documented. For instance, the synthesis of 4-Bromo-2,3-difluorophenol has been achieved via the demethylation of its corresponding anisole (4-bromo-2,3-difluoroanisole) using a strong Lewis acid like boron tribromide (BBr₃) in a dichloromethane solvent. chemicalbook.com This demonstrates a viable method for producing halogenated difluorophenols from their more stable methyl ether derivatives.

The introduction of the propoxy group onto the phenol, which is the final step in Pathway A, is typically achieved via the Williamson ether synthesis. masterorganicchemistry.com This robust and widely used method involves a nucleophilic substitution (SN2) reaction between an alkyl halide and a phenoxide ion. masterorganicchemistry.com

The reaction proceeds in two main steps:

Deprotonation: The acidic proton of the phenol (5-Bromo-1,2-difluorophenol) is removed by a base to form the corresponding nucleophilic phenoxide ion.

Nucleophilic Substitution: The phenoxide ion then attacks the primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the ether linkage.

The choice of base and solvent is critical for reaction efficiency. Stronger bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle. Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are commonly used to facilitate the SN2 reaction.

| Component | Examples | Role |

| Phenol Precursor | 5-Bromo-1,2-difluorophenol | Nucleophile source |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates phenol |

| Alkylating Agent | 1-Bromopropane, 1-Iodopropane | Electrophile (Propyl source) |

| Solvent | Acetone, Dimethylformamide (DMF) | Reaction medium |

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule from a more advanced intermediate, often in the final steps of a synthetic sequence.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a stabilized aryl anion. This anion can then be quenched with an electrophile.

In the context of synthesizing this compound, one might consider using 1,2-difluoro-3-propoxybenzene as the substrate. The propoxy group would act as the DMG. However, the powerful ortho-directing nature of the alkoxy group would guide metalation to the C-4 and C-6 positions. The C-5 position, being meta to the propoxy group, would not be deprotonated. Consequently, this route is not a viable strategy for introducing a bromine atom at the desired C-5 position.

This approach corresponds to Pathway B, where the final step is the electrophilic bromination of 1,2-difluoro-3-propoxybenzene. This precursor can be readily synthesized from commercially available 2,3-difluorophenol using the Williamson ether synthesis described previously (Section 2.2.2).

The success of this route depends entirely on the regiochemical outcome of the bromination step. The directing effects of the three substituents on the ring must be considered:

-OPr (Propoxy) group at C-3: A strongly activating, ortho,para-director. It strongly favors substitution at the C-4 (ortho) and C-6 (para) positions.

-F (Fluoro) groups at C-1 and C-2: Weakly deactivating, but still ortho,para-directors.

The combined electronic influence of these groups overwhelmingly directs incoming electrophiles to the C-4 and C-6 positions. The C-5 position is electronically disfavored as it is meta to the strongly activating propoxy group. Standard brominating agents, such as molecular bromine (Br₂) with a Lewis acid catalyst or N-bromosuccinimide (NBS), would be expected to yield a mixture of 4-Bromo-1,2-difluoro-3-propoxybenzene and 6-Bromo-1,2-difluoro-3-propoxybenzene. nih.gov The formation of the desired 5-bromo isomer would likely be negligible, making this direct halogenation approach unsuitable for the selective synthesis of the target compound.

Fluorination Strategies for Difluoroaryl Scaffolds

The creation of the difluoroaryl scaffold is a critical step in the synthesis of this compound. A common precursor for this and similar structures is 5-bromo-2,3-difluorophenol. The introduction of fluorine atoms onto an aromatic ring can be achieved through various methods, each with its own set of advantages and challenges.

One prevalent strategy involves the use of diazotization-fluorination reactions, often referred to as the Balz-Schiemann reaction. This method typically starts with an appropriately substituted aniline, which is converted to a diazonium salt. The subsequent thermal or photochemical decomposition of this salt in the presence of a fluoride (B91410) source, such as tetrafluoroborate (BF4-) or hexafluorophosphate (PF6-), introduces the fluorine atom onto the aromatic ring. For the synthesis of a difluoroaryl scaffold, this process would be applied to a starting material containing the necessary substituents to direct the fluorination to the desired positions.

Another approach is nucleophilic aromatic substitution (SNAr). In this method, a precursor with good leaving groups (such as nitro or chloro groups) at the desired positions is reacted with a fluoride source, like potassium fluoride (KF) or cesium fluoride (CsF). The success of this reaction is highly dependent on the electronic nature of the aromatic ring; the presence of electron-withdrawing groups is crucial to activate the ring towards nucleophilic attack.

More recent advancements in fluorination chemistry include the use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI). These reagents allow for the direct fluorination of electron-rich aromatic compounds. While this method offers a more direct route, controlling the regioselectivity on a highly substituted benzene (B151609) ring can be challenging.

The selection of the most suitable fluorination strategy depends on several factors, including the availability and cost of starting materials, the desired regioselectivity, and the scalability of the reaction.

Optimization of Reaction Conditions and Yields

Once the 5-bromo-2,3-difluorophenol precursor is obtained, the subsequent propoxylation to form this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide such as 1-bromopropane or 1-iodopropane. The optimization of this reaction is crucial for maximizing the yield and purity of the final product.

Catalyst Screening and Ligand Effects

While the Williamson ether synthesis is not always catalytic, certain catalysts can enhance the reaction rate and yield, particularly when dealing with less reactive substrates. Phase-transfer catalysts (PTCs) are commonly employed in such reactions. These catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction.

The choice of catalyst can have a significant impact on the reaction's efficiency. A screening of different PTCs would be necessary to identify the most effective one for this specific transformation. The following table illustrates a hypothetical catalyst screening for the propoxylation of 5-bromo-2,3-difluorophenol.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| None | 0 | 24 | 45 |

| Tetrabutylammonium bromide (TBAB) | 5 | 12 | 85 |

| Tetrabutylammonium iodide (TBAI) | 5 | 10 | 92 |

| 18-Crown-6 | 2 | 18 | 78 |

| Benzyltriethylammonium chloride (BTEAC) | 5 | 14 | 82 |

Note: The data in this table is illustrative and based on general principles of Williamson ether synthesis. Actual experimental results may vary.

In more advanced catalytic systems, particularly for the synthesis of complex aryl ethers, transition metal catalysts with specific ligands might be explored. However, for a standard Williamson ether synthesis, PTCs are generally sufficient.

Solvent Effects and Temperature Control

The choice of solvent is another critical parameter in the optimization of the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively free and highly nucleophilic. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are commonly used.

The reaction temperature also plays a vital role. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as elimination reactions of the alkyl halide or decomposition of the product. Therefore, a careful optimization of the temperature is required to achieve a balance between reaction rate and selectivity.

The following table presents a hypothetical study of solvent and temperature effects on the yield of this compound.

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetone | K2CO3 | 60 | 24 | 75 |

| Acetonitrile | K2CO3 | 80 | 12 | 88 |

| DMF | K2CO3 | 80 | 8 | 95 |

| DMSO | K2CO3 | 100 | 6 | 90 (with some impurities) |

| THF | NaH | 65 | 10 | 93 |

Note: The data in this table is illustrative and based on general principles of Williamson ether synthesis. Actual experimental results may vary.

Scale-Up Considerations for Laboratory Synthesis

Scaling up a chemical synthesis from a few milligrams or grams to a larger, multi-gram or kilogram scale presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Heat Transfer: The Williamson ether synthesis is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized overheating and an increase in side reactions. Therefore, efficient stirring and a controlled rate of addition of reagents are crucial. The use of a temperature-controlled reactor is highly recommended.

Reagent Addition: The order and rate of reagent addition can significantly impact the outcome of the reaction on a larger scale. For instance, adding the alkyl halide slowly to the mixture of the phenol and base can help to maintain a low concentration of the alkyl halide, which can minimize side reactions.

Work-up and Purification: The work-up procedure, including quenching the reaction, extraction, and washing, needs to be adapted for larger volumes. The choice of extraction solvent and the number of extractions may need to be optimized. Purification methods such as column chromatography, which are common in small-scale synthesis, may become impractical on a larger scale. Alternative purification methods like distillation or recrystallization should be considered if applicable.

Safety: A thorough safety assessment is paramount before scaling up any chemical reaction. This includes understanding the hazards associated with all reagents and solvents, the potential for runaway reactions, and the appropriate personal protective equipment (PPE) to be used.

Chemical Transformations and Mechanistic Insights of 5 Bromo 1,2 Difluoro 3 Propoxybenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance. For 5-Bromo-1,2-difluoro-3-propoxybenzene, the carbon-bromine bond serves as a primary reactive handle for these transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron species and an organic halide, is a powerful tool for the synthesis of biaryl and related structures. Current time information in Winnipeg, CA. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to afford the coupled product. Current time information in Winnipeg, CA.

While specific studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of similar brominated and fluorinated aromatic compounds provides a predictive framework. For a successful Suzuki-Miyaura coupling of this substrate, careful optimization of the reaction conditions would be crucial. Key parameters to consider include the choice of palladium catalyst, ligand, base, and solvent system. The presence of two fluorine atoms ortho and para to the bromine atom can influence the electronic properties of the C-Br bond, potentially affecting the rate of oxidative addition.

A representative, albeit hypothetical, set of conditions for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented in the table below.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Data not available |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | Data not available |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne scaffolds. This reaction is typically co-catalyzed by palladium and copper salts. The generally accepted mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate.

For this compound, a Sonogashira coupling would be expected to proceed at the C-Br bond. The reaction conditions, including the choice of palladium and copper catalysts, ligand, base, and solvent, would need to be empirically determined to achieve optimal yields and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Interactive Data Table: Hypothetical Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 | Data not available |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | - | Diisopropylamine | Toluene | 70 | Data not available |

| 3 | 1-Heptyne | Pd₂(dba)₃ (1) | CuI (3) | Xantphos (2) | K₂CO₃ | DMF | 80 | Data not available |

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines from aryl halides. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.

The application of the Buchwald-Hartwig amination to this compound would provide a direct route to N-aryl derivatives. The choice of a suitable bulky and electron-rich phosphine (B1218219) ligand is critical for the success of this reaction, as it facilitates both the oxidative addition and the reductive elimination steps. The selection of the base is also crucial and must be compatible with the functional groups present in the substrates.

Interactive Data Table: Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | Data not available |

| 2 | Aniline (B41778) | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | Data not available |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | Data not available |

Negishi and Stille Coupling Applications

The Negishi and Stille couplings offer alternative methods for the formation of carbon-carbon bonds using organozinc and organotin reagents, respectively. Both reactions proceed through a similar palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.

The Negishi coupling is known for its high reactivity and functional group tolerance, making it a valuable tool for complex molecule synthesis. The Stille reaction, while utilizing toxic organotin reagents, is often favored for its mild reaction conditions and compatibility with a wide range of functional groups. The application of these reactions to this compound would further expand its synthetic utility, allowing for the introduction of various alkyl, alkenyl, and aryl groups.

Interactive Data Table: Hypothetical Negishi and Stille Couplings of this compound

| Entry | Coupling Type | Organometallic Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | Data not available |

| 2 | Stille | Vinyltributyltin | Pd(PPh₃)₂Cl₂ (3) | - | Toluene | 110 | Data not available |

| 3 | Negishi | n-Butylzinc bromide | Pd(dppf)Cl₂ (2) | - | DMF | 80 | Data not available |

| 4 | Stille | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (3) | 1,4-Dioxane | 100 | Data not available |

Nucleophilic Aromatic Substitution (SNAr) at Fluoro-Substituted Positions

The presence of electron-withdrawing fluorine atoms on the aromatic ring of this compound activates the ring towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, which in this case would be one of the fluoride (B91410) ions. The reaction generally proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Reactivity Towards Oxygen Nucleophiles

The reaction of this compound with oxygen nucleophiles, such as alkoxides or phenoxides, would lead to the formation of diaryl or alkyl aryl ethers. The regioselectivity of the substitution would be influenced by the electronic and steric effects of the substituents on the aromatic ring. The fluorine atom at the 2-position is ortho to the electron-donating propoxy group and meta to the bromine atom, while the fluorine at the 1-position is meta to the propoxy group and ortho to the bromine atom. Computational studies and experimental evidence on similar systems would be necessary to predict the most likely site of substitution.

Interactive Data Table: Hypothetical SNAr of this compound with Oxygen Nucleophiles

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Sodium methoxide | - | Methanol | 80 | Data not available | Data not available |

| 2 | Phenol (B47542) | K₂CO₃ | DMF | 120 | Data not available | Data not available |

| 3 | Potassium tert-butoxide | - | tert-Butanol | 90 | Data not available | Data not available |

Reactivity Towards Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The benzene (B151609) ring is rendered electron-deficient by the inductive effects of the fluorine and bromine atoms, making it susceptible to attack by nucleophiles. In reactions involving amines, such as aniline or N-methylaniline, the reaction rate and mechanism can be significantly influenced by the solvent and the steric hindrance of the nucleophile. researchgate.netrsc.org For instance, in reactions of substituted phenyl ethers with aniline in acetonitrile (B52724), a base-catalyzed pathway involving the formation of a zwitterionic intermediate is often observed. rsc.org The presence of bulky substituents on the nucleophile, like in N-methylaniline, can dramatically decrease the reaction rate due to increased steric hindrance during the formation of the intermediate and subsequent proton transfer. rsc.org

In the context of this compound, the propoxy group, being an electron-donating group, would slightly deactivate the ring towards nucleophilic attack compared to a non-alkoxylated analogue. However, the strong electron-withdrawing effects of the two fluorine atoms are expected to dominate, facilitating the SNAr reaction. The reaction with a nitrogen nucleophile would likely involve the displacement of one of the fluorine atoms, as the C-F bond is typically more prone to nucleophilic attack in activated aromatic systems than the C-Br bond.

Regioselectivity and Electronic Effects in SNAr Reactions

The regioselectivity of SNAr reactions on this compound is dictated by the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the negatively charged Meisenheimer intermediate formed during the reaction, and their position relative to the leaving group is crucial. numberanalytics.com Strong EWGs at the ortho or para positions to the leaving group are essential for the reaction to proceed efficiently. numberanalytics.com In this compound, both fluorine atoms and the bromine atom act as EWGs through their inductive effects. The propoxy group, while electron-donating by resonance, also exerts an inductive withdrawing effect.

Computational models have been developed to predict the regioselectivity of SNAr reactions based on descriptors such as electron affinity and molecular electrostatic potential. nih.gov For polyhalogenated benzenes, the site of substitution is often determined by the relative stability of the possible Meisenheimer intermediates. researchgate.net In the case of this compound, nucleophilic attack could potentially occur at the C-1 or C-2 position, displacing a fluorine atom. The precise outcome would depend on the subtle interplay of the electronic stabilization provided by the surrounding groups to the intermediate. The bromine atom at C-5 and the propoxy group at C-3 will influence the stability of the intermediates formed by attack at C-1 versus C-2.

| Substituent | Position | Electronic Effect | Influence on SNAr |

| Bromine | 5 | Inductive (withdrawing) | Activates the ring |

| Fluorine | 1, 2 | Inductive (withdrawing), Resonance (donating) | Activates the ring |

| Propoxy | 3 | Inductive (withdrawing), Resonance (donating) | Weakly deactivating |

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging due to the deactivating nature of the halogen substituents. The cumulative inductive effect of the bromine and two fluorine atoms strongly deactivates the ring towards electrophilic attack.

Nitration of bromobenzene (B47551) typically yields a mixture of ortho and para products, with the para isomer being the major product due to reduced steric hindrance. youtube.comyoutube.comyoutube.comyoutube.com For this compound, the directing effects of the substituents would need to be considered. The propoxy group is an ortho, para-director, while the halogens are also ortho, para-directors but are deactivating. The positions open for substitution are C-4 and C-6. The propoxy group would strongly direct an incoming electrophile to the C-4 and C-6 positions. The fluorine and bromine atoms would also direct to these positions. Therefore, nitration, if successful, would likely yield a mixture of 4-nitro and 6-nitro isomers.

Sulfonation reactions would be expected to be even more difficult to achieve due to the strong deactivation of the ring. No specific studies on the sulfonation of closely related polyfluoro-bromopropoxybenzenes have been found.

Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. tcd.ieuni-siegen.debeilstein-journals.orgkhanacademy.orgresearchgate.net The presence of multiple halogen substituents on the benzene ring of this compound would likely inhibit both Friedel-Crafts acylation and alkylation under standard conditions. The Lewis acid catalyst, such as aluminum chloride, would complex with the oxygen of the propoxy group and the halogens, further deactivating the ring.

Lithiation and Subsequent Electrophilic Trapping Reactions

The lithiation of fluorinated bromobenzenes is a well-established method for generating functionalized aromatic compounds. psu.edu The reaction outcome is highly dependent on the base used and the reaction conditions. With a strong, non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation typically occurs at the most acidic position of the aromatic ring. psu.edu For this compound, the most acidic proton is likely the one at the C-4 position, which is situated between the propoxy and bromine substituents.

Alternatively, using an organolithium reagent such as n-butyllithium (n-BuLi) often leads to bromine-lithium exchange. psu.edu This would generate a lithiated species at the C-5 position. The resulting aryllithium intermediates can then be trapped with various electrophiles, such as carbon dioxide (to form a carboxylic acid) or acetone (B3395972) (to form a propan-2-ol derivative). psu.edu The choice of lithiation agent therefore provides a regioselective route to different functionalized derivatives.

| Lithiation Reagent | Probable Site of Lithiation | Subsequent Product with Electrophile (E+) |

| LDA | C-4 (Deprotonation) | 4-E-5-Bromo-1,2-difluoro-3-propoxybenzene |

| n-BuLi | C-5 (Br-Li Exchange) | 5-E-1,2-difluoro-3-propoxybenzene |

Reductive Dehalogenation and Defluorination Pathways

Reductive dehalogenation of aryl halides involves the replacement of a halogen atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents. For polyhalogenated aromatic compounds, selective dehalogenation can be challenging. In the case of this compound, the C-Br bond is generally more susceptible to reduction than the C-F bonds. Therefore, reductive conditions would likely lead to the formation of 1,2-difluoro-3-propoxybenzene (B54192).

Reductive defluorination is a more challenging transformation due to the high strength of the C-F bond. However, specialized reagents and catalytic systems have been developed for this purpose. It is conceivable that under harsh reducing conditions, one or both of the fluorine atoms could also be removed, leading to a mixture of partially and fully dehalogenated products.

Rearrangement Reactions and Their Mechanisms

The most probable rearrangement reaction for this compound is a thermal wikipedia.orgwikipedia.org-sigmatropic rearrangement, commonly known as the aromatic Claisen rearrangement. libretexts.orglibretexts.orgwikipedia.org This intramolecular process involves the concerted reorganization of six electrons in a cyclic transition state. libretexts.orglibretexts.org The reaction is typically induced by heating, often to temperatures around 250°C, and results in the migration of the allyl group (in this case, the propyl group would need to be an allyl group for a classic Claisen rearrangement) to the ortho position of the benzene ring. libretexts.orglibretexts.org

It is important to note that for a classical Claisen rearrangement to occur, the ether must be an allyl aryl ether. Since the subject compound is a propoxybenzene, it would first need to be converted to its corresponding allyl ether, 5-bromo-1,2-difluoro-3-(allyloxy)benzene, to undergo this transformation. The subsequent heating of this allyl ether would be expected to yield an o-allylphenol derivative. libretexts.org

The proposed rearrangement would proceed through a concerted mechanism, forming a transient, non-aromatic cyclohexadienone intermediate. This intermediate then rapidly tautomerizes to restore the aromaticity of the ring, yielding the final phenol product. libretexts.orglibretexts.org

If both ortho positions on the benzene ring are sterically hindered or blocked, the reaction can proceed further through a subsequent Cope rearrangement to yield the para-substituted phenol. organic-chemistry.org In the case of 5-bromo-1,2-difluoro-3-(allyloxy)benzene, the C4 and C6 positions are available for the initial Claisen rearrangement.

Hypothetical Reaction Data

The following table outlines the hypothetical Claisen rearrangement of the corresponding allyl ether of this compound. This data is illustrative and based on the general principles of the aromatic Claisen rearrangement.

| Reactant | Product(s) | Reaction Conditions | Theoretical Yield |

| 5-Bromo-1,2-difluoro-3-(allyloxy)benzene | 2-Allyl-5-bromo-1,2-difluoro-3-hydroxyphenol and/or 4-Allyl-5-bromo-1,2-difluoro-3-hydroxyphenol | High Temperature (e.g., ~250°C), neat or in a high-boiling solvent | Not Determined |

Mechanistic Insights

The mechanism of the aromatic Claisen rearrangement is a well-established example of a pericyclic reaction. wikipedia.orglibretexts.org The key steps for the hypothetical rearrangement of 5-bromo-1,2-difluoro-3-(allyloxy)benzene are as follows:

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Upon heating, the starting allyl ether undergoes a concerted, intramolecular rearrangement. The C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group and an ortho carbon of the benzene ring. This proceeds through a six-membered, cyclic transition state. libretexts.orglibretexts.org

Formation of a Cyclohexadienone Intermediate: This initial rearrangement disrupts the aromaticity of the benzene ring, leading to the formation of a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate. libretexts.orglibretexts.org

Tautomerization: The cyclohexadienone intermediate possesses a hydrogen atom at the sp3-hybridized carbon where the allyl group has attached. A rapid proton shift (tautomerization) occurs to regenerate the stable aromatic phenol, yielding the final product. libretexts.orgmasterorganicchemistry.com

The presence of the bromo and difluoro substituents on the aromatic ring can influence the electronic properties and reactivity of the molecule, potentially affecting the rate and regioselectivity of the rearrangement, although specific studies on these effects in this context are lacking.

Derivatization and Analog Synthesis from 5 Bromo 1,2 Difluoro 3 Propoxybenzene

Design Principles for Structure-Activity Relationship (SAR) Studies (General Chemical Relevance)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or material properties. chemicalbook.comchemicalbook.comnih.gov The goal is to identify the key structural features, or pharmacophores, responsible for the desired effect. chemicalbook.comchemicalbook.com By systematically modifying a lead compound and evaluating the impact of these changes, researchers can develop more potent, selective, and safer molecules. chemicalbook.com

5-Bromo-1,2-difluoro-3-propoxybenzene is an excellent starting point for SAR studies due to its inherent modularity. The bromo group can be readily replaced with a wide variety of substituents using transition metal-catalyzed cross-coupling reactions. This allows for the exploration of how different functional groups at this position affect activity. The propoxy group can be varied in length or replaced with other alkoxy groups to probe the impact of steric bulk and lipophilicity in this region of the molecule. The fluorine atoms, known for their ability to modulate metabolic stability, binding affinity, and pKa, provide additional points for fine-tuning the properties of the final compounds. bit.edu.cn

A typical SAR campaign starting from this compound would involve the synthesis of a library of analogs where each of these positions is systematically varied. The resulting compounds would then be tested in relevant biological or material science assays to build a comprehensive understanding of the SAR.

Synthesis of Novel Polyfunctionalized Aryl Ethers

The synthesis of polyfunctionalized aryl ethers is a significant area of research, with applications in polymers, liquid crystals, and pharmaceuticals. wikipedia.orgresearchgate.net this compound can serve as a precursor to more complex aryl ether structures through reactions that target either the bromine atom or the aromatic ring itself.

One common approach is the Ullmann condensation or Buchwald-Hartwig C-O coupling reaction, where the bromo-substituent is replaced by another aryloxy or alkoxy group. While the Buchwald-Hartwig amination is more common, similar palladium-catalyzed systems can be employed for etherification. wikipedia.orgorganic-chemistry.org This allows for the creation of diaryl ethers or more complex polyether structures.

Furthermore, the fluorine atoms on the ring can potentially undergo nucleophilic aromatic substitution (SNAr) with phenoxides, although this typically requires harsh conditions or additional activating groups. The electron-withdrawing nature of the fluorine atoms, however, does facilitate such reactions compared to non-fluorinated analogues.

Below is a representative table of potential polyfunctionalized aryl ethers that could be synthesized from this compound, illustrating the diversity of structures achievable.

Table 1: Representative Polyfunctionalized Aryl Ethers Derived from this compound

| Entry | Reactant | Reaction Type | Product |

|---|---|---|---|

| 1 | Phenol (B47542) | Ullmann Condensation | 1,2-Difluoro-3-propoxy-5-phenoxybenzene |

| 2 | 4-Methoxyphenol | Buchwald-Hartwig C-O Coupling | 1,2-Difluoro-5-(4-methoxyphenoxy)-3-propoxybenzene |

| 3 | 1,3-Benzenediol | Double Ullmann Condensation | 1,3-Bis(2,3-difluoro-5-propoxyphenyl) ether |

Incorporation into Heterocyclic Systems

Heterocyclic compounds are of immense importance in drug discovery and materials science. The functional handles on this compound provide multiple avenues for its incorporation into a variety of heterocyclic scaffolds.

A primary method for this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net In this reaction, the bromine atom can be coupled with a variety of heterocyclic boronic acids or esters to directly attach a heterocyclic ring to the core structure. Similarly, the Buchwald-Hartwig amination allows for the formation of a C-N bond, linking the aromatic core to nitrogen-containing heterocycles. rsc.org

Another strategy involves a two-step process where the bromo-group is first converted to another functional group, such as an alkyne via Sonogashira coupling, which can then undergo intramolecular cyclization to form a fused heterocyclic system. For instance, coupling with a terminal alkyne bearing a hydroxyl group could lead to the formation of a furan (B31954) or pyran ring upon cyclization.

The following table provides illustrative examples of heterocyclic systems that could be synthesized from this compound.

Table 2: Representative Heterocyclic Systems Synthesized from this compound

| Entry | Coupling Partner | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| 1 | Pyridine-3-boronic acid | Suzuki-Miyaura Coupling | 3-(2,3-Difluoro-5-propoxyphenyl)pyridine |

| 2 | Pyrrole | Buchwald-Hartwig Amination | 1-(2,3-Difluoro-5-propoxyphenyl)-1H-pyrrole |

| 3 | 2-Ethynylphenol | Sonogashira Coupling followed by Cyclization | 2-(2,3-Difluoro-5-propoxyphenyl)benzofuran |

Development of Biologically Inspired Scaffolds (Chemical Scaffold Design)

Biologically inspired scaffolds are molecular frameworks that mimic the structural motifs found in natural products or endogenous ligands. These scaffolds often possess favorable ADME (absorption, distribution, metabolism, and excretion) properties and can serve as starting points for the development of new therapeutic agents.

The 1,2-difluoro-3-propoxybenzene (B54192) core of the title compound can be considered a bioisostere for other aromatic systems, where the fluorine atoms can enhance metabolic stability and binding interactions. By using the synthetic strategies outlined above, this core can be elaborated into more complex, three-dimensional structures that resemble known pharmacophores.

For example, by performing a Suzuki coupling with a suitably functionalized boronic acid, one could introduce a side chain that mimics the key interactions of a natural ligand with its receptor. Subsequent modifications of the propoxy group or the remaining aromatic positions could then be used to optimize the compound's properties. The goal is to use the initial scaffold as a template to build molecules with tailored biological activities.

The design of such scaffolds is an iterative process, often guided by computational modeling and structural biology, to ensure that the synthesized molecules have a high probability of interacting with the desired biological target.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For 5-Bromo-1,2-difluoro-3-propoxybenzene, with a molecular formula of C₉H₉BrF₂O, the expected monoisotopic mass can be calculated with high precision.

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive isotopic cluster for the molecular ion [M]⁺˙ and its fragments. The mass spectrum would exhibit two major peaks of nearly equal intensity separated by approximately 2 Da.

While direct experimental HRMS data for the target compound is not widely published, predicted data for a closely related analog, 5-bromo-1,2-difluoro-3-(methoxymethyl)benzene (B6290513) (C₈H₇BrF₂O), can provide insight into the expected fragmentation patterns and adduct formation. uni.lu For this compound, the calculated monoisotopic mass is 250.9801 Da. The observation of this mass with an accuracy in the low ppm range would serve to definitively confirm the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Adduct | Predicted m/z |

| [M]⁺˙ | 250.9801 |

| [M+H]⁺ | 251.9879 |

| [M+Na]⁺ | 273.9699 |

Note: The predicted m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the atomic connectivity and spatial relationships within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are critical for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships within the propoxy group. Cross-peaks would be expected between the methyl protons (CH₃), the methylene (B1212753) protons adjacent to the oxygen (OCH₂), and the central methylene protons (CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the carbon signals of the propoxy chain and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity between the propoxy group and the aromatic ring. Key correlations would be expected from the OCH₂ protons to the C3 carbon of the benzene (B151609) ring, and from the aromatic protons to neighboring carbons. For instance, a correlation from the proton at C6 to the carbon at C4 would help to confirm their meta relationship.

Analysis of a structurally similar compound, 5-Bromo-1,2,3-trifluorobenzene, demonstrates the utility of these techniques in resolving complex couplings in fluorinated aromatics. magritek.com

Fluorine-19 NMR Chemical Shift Analysis

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. tcichemicals.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C1 and C2 positions. The propoxy group at C3 and the bromine atom at C5 will influence the chemical shifts of these fluorine nuclei. Based on data for analogous fluorinated benzenes, the chemical shifts are anticipated to be in the range of -130 to -160 ppm relative to CFCl₃. The fluorine at C2, being flanked by the propoxy group and another fluorine, is expected to resonate at a different chemical shift compared to the fluorine at C1, which is adjacent to a hydrogen atom.

Carbon-13 and Proton NMR Chemical Shift Interpretation

The ¹³C and ¹H NMR spectra provide essential information about the carbon skeleton and the proton environments.

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the seven protons of the propoxy group. The aromatic protons at C4 and C6 would appear as complex multiplets due to coupling with each other and with the fluorine atoms. The propoxy group would exhibit a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the ether linkage.

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals. The carbons attached to fluorine (C1 and C2) will appear as doublets due to one-bond C-F coupling. The carbon attached to bromine (C5) will have a chemical shift in the range of 110-120 ppm. The oxygen-bearing carbon (C3) will be shifted downfield. The remaining aromatic carbons (C4 and C6) and the three carbons of the propoxy chain will have characteristic chemical shifts. Analysis of related compounds like 5-Bromo-1,2,3-trifluorobenzene provides a reference for the expected chemical shift ranges of carbons in a substituted bromodifluorobenzene ring. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~150 (d) |

| C2 | - | ~145 (d) |

| C3 | - | ~140 |

| C4 | ~7.2 (m) | ~120 |

| C5 | - | ~115 |

| C6 | ~7.0 (m) | ~118 |

| OCH₂ | ~4.0 (t) | ~72 |

| CH₂ | ~1.8 (sext) | ~22 |

| CH₃ | ~1.0 (t) | ~10 |

(d) = doublet, (t) = triplet, (sext) = sextet, (m) = multiplet. Predicted values are estimates based on analogous structures.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the propoxy group would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would result in a strong absorption band in the region of 1250-1000 cm⁻¹. The C-F stretching vibrations typically appear as strong bands in the 1350-1150 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-F bonds and the C-Br bond would also be Raman active.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the fluorine, bromine, and propoxy substituents will influence the position and intensity of the absorption maxima (λₘₐₓ). Typically, substituted benzenes exhibit π → π* transitions. It is anticipated that this compound will show absorption bands in the UV region, likely around 260-280 nm, which is characteristic of the benzene ring chromophore. The specific λₘₐₓ and molar absorptivity would be influenced by the interplay of the electronic effects of all the substituents.

X-ray Crystallography for Solid-State Structure Elucidation

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction (XRD). For this compound, obtaining a suitable single crystal is the prerequisite for this analysis. The elucidation of its crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its physical properties and behavior in the solid state.

While specific crystallographic data for this compound is not publicly available, a hypothetical crystal structure analysis can be proposed based on the known structures of similar brominated and fluorinated benzene derivatives. The analysis would involve mounting a single crystal of the compound on a goniometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Empirical Formula | C₉H₉BrF₂O |

| Formula Weight | 251.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.3 |

| Volume (ų) | 1002.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.662 |

| R-factor | 0.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |

| Data / restraints / params | 2045 / 0 / 136 |

This table represents a plausible set of crystallographic parameters for this compound, derived from typical values for similar organic halogenated compounds.

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for the separation and quantification of any impurities or byproducts.

A robust High-Performance Liquid Chromatography (HPLC) method is critical for the routine quality control of this compound, ensuring its purity and quantifying any non-volatile impurities. The development and validation of such a method would adhere to the International Council for Harmonisation (ICH) guidelines.

A reversed-phase HPLC method would likely be suitable for this non-polar compound. A C18 column would be a good starting point for the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. Detection would typically be performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Proposed HPLC Method Parameters:

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Run Time | 15 minutes |

HPLC Method Validation Parameters:

The validation of the proposed HPLC method would involve assessing several key parameters to ensure its suitability for its intended purpose.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any impurity peaks and placebo peaks. Peak purity analysis should confirm no co-eluting peaks. |

| Linearity | A linear relationship between the peak area and the concentration of the analyte should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy | The recovery of the analyte, when spiked into a placebo mixture at different concentration levels, should be within 98.0% to 102.0%. |

| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of multiple injections of the same sample should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD of the results obtained on different days, by different analysts, or with different equipment should be ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile organic compounds. In the context of this compound, GC-MS would be employed to identify potential volatile byproducts from its synthesis. These could include starting materials, reagents, or side-products such as isomers or compounds with incomplete halogenation or propoxylation.

A typical GC-MS analysis would involve dissolving the sample in a suitable volatile solvent and injecting it into the gas chromatograph. The compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification by comparison with spectral libraries.

Potential Volatile Byproducts and Their Expected Mass Fragments (m/z):

| Compound Name | Potential Origin | Expected Key Mass Fragments (m/z) |

| 1,2-Difluoro-3-propoxybenzene (B54192) | Incomplete bromination | 172, 129, 101, 75 |

| 1-Bromo-2,3-difluorobenzene | Incomplete propoxylation | 192, 113, 94 |

| Isomers of this compound | Side reaction during synthesis | 250, 207, 128, 99 |

| n-Propanol | Excess reagent | 60, 42, 31 |

This table presents a hypothetical list of potential volatile byproducts and their characteristic mass fragments that could be identified using GC-MS.

Computational and Theoretical Investigations of 5 Bromo 1,2 Difluoro 3 Propoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules like 5-Bromo-1,2-difluoro-3-propoxybenzene.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, a key structural feature is the propoxy group, which has several rotatable bonds. This rotational freedom gives rise to different conformers, each corresponding to a local minimum on the potential energy surface.

Table 1: Exemplary Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| C-F | ~1.35 Å | |

| C-O (aromatic) | ~1.37 Å | |

| O-C (aliphatic) | ~1.43 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-F | ~119° | |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-O-C | Varies with conformer |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Precise values would require specific DFT calculations for this molecule.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Maps)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide access to the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO may be distributed over the ring and influenced by the electronegative halogen atoms. researchgate.net

An Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the area around the oxygen atom would exhibit a negative potential, while the hydrogen atoms of the propoxy group and the regions near the fluorine atoms might show a positive or less negative potential.

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties for this compound

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical stability and reactivity |

Vibrational Frequency Analysis for Spectroscopic Assignment

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation can be performed to predict the fundamental vibrational modes of the molecule. nih.gov The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. nih.gov Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The analysis provides a detailed assignment of each vibrational mode to specific molecular motions, such as C-H stretching, C-F stretching, C-Br stretching, aromatic ring vibrations, and various bending and torsional modes of the propoxy group. researchgate.net This allows for a confident interpretation of the peaks observed in an experimental IR or Raman spectrum.

Quantum Chemical Studies of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can elucidate the pathways of chemical reactions. For a substituted benzene (B151609) like this compound, studies might focus on electrophilic aromatic substitution or nucleophilic substitution reactions.

Transition State Localization and Energy Barrier Calculations

To understand the kinetics of a reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Quantum chemical methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, computational chemists can model the approach of a reactant and map the potential energy surface to find the saddle point representing the TS.

Reaction Pathway Elucidation

By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a detailed, step-by-step understanding of the reaction mechanism. For instance, in an electrophilic substitution reaction, calculations can help determine whether the incoming electrophile will preferentially add to a position ortho, meta, or para to the existing substituents by comparing the activation energies for each pathway. The directing effects of the bromo, fluoro, and propoxy groups can thus be rationalized and predicted. These theoretical investigations provide a molecular-level picture of the reaction dynamics that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Sampling

There is currently no publicly available research detailing molecular dynamics (MD) simulations specifically for this compound. MD simulations are a powerful computational tool used to understand the dynamic nature of molecules by simulating their motion over time. For a molecule like this compound, which possesses a flexible propoxy chain, MD simulations would be invaluable for exploring its conformational space.

Such simulations would involve:

Force Field Selection: Choosing an appropriate force field to accurately model the interactions between the atoms of the molecule.

System Setup: Placing the molecule in a simulated environment, typically a solvent box, to mimic real-world conditions.

Simulation Production: Running the simulation for a sufficient length of time to allow the molecule to explore its various possible conformations.

In the absence of these studies, any discussion on the conformational preferences of this compound would be purely theoretical.

Applications of 5 Bromo 1,2 Difluoro 3 Propoxybenzene in Chemical Research

As a Versatile Building Block in Complex Molecule Synthesis

The primary utility of 5-Bromo-1,2-difluoro-3-propoxybenzene in organic synthesis stems from the presence of the carbon-bromine bond. This functional group is a cornerstone of modern cross-coupling chemistry, enabling chemists to construct intricate molecular architectures. As a bromo-aromatic compound, it is an ideal electrophilic partner in a variety of palladium-catalyzed reactions.

Detailed Research Findings: Research on structurally similar bromo-aromatic compounds demonstrates their extensive use in forming complex molecular frameworks. For instance, bromo-triazines and other bromo-heterocycles undergo efficient palladium-catalyzed cross-coupling reactions with a wide range of boronic acids (Suzuki coupling) to yield (hetero)aryl-triazines. uzh.chnih.gov Such reactions are often optimized by careful selection of ligands and reaction conditions to achieve high yields, with some transformations proceeding effectively in as little as 30 minutes. uzh.ch

The synthetic potential of this compound can be extrapolated from these findings. It can readily participate in:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to create substituted alkynylbenzenes, which are key intermediates in the synthesis of liquid crystals and conjugated materials. worktribe.com

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

The difluoro-propoxy-substituted benzene (B151609) core is carried through these transformations, allowing for the synthesis of complex target molecules that incorporate this specific, property-modifying structural motif.

Precursor for Advanced Materials Development

The unique combination of fluorine and alkoxy substituents makes this compound an attractive starting material for the development of advanced functional materials with tailored properties.

Fluorinated polymers are highly sought after for their exceptional properties, including high thermal and chemical stability, low surface energy, and unique optical characteristics. rsc.org20.210.105 While direct polymerization of this compound is not typical, its functional groups allow it to be incorporated into polymer structures through several synthetic strategies.

Detailed Research Findings: The synthesis of fluorinated polymers often involves the step-growth polymerization of monomers containing fluorine atoms. warwick.ac.uk For example, fluorinated poly(aryl thioether)s have been successfully synthesized through the combination of para-fluoro-thiol and thiol-bromo "click" reactions. warwick.ac.ukresearchgate.net In this type of polymerization, a bromo-substituted monomer reacts with a dithiol, demonstrating a viable pathway for incorporating bromo-aromatics into a polymer backbone. researchgate.net

Based on these established methods, this compound could be utilized as a comonomer or a chain-capping agent in the synthesis of specialty polymers such as:

Poly(arylene ether)s: After conversion of the bromo group to a hydroxyl group, the resulting phenol (B47542) could be used in nucleophilic aromatic substitution polymerization. The fluorine atoms would activate the ring for substitution and enhance the properties of the resulting polymer.

Conjugated Polymers: Through reactions like Suzuki or Stille coupling, the bromo-functionality allows for the insertion of this unit into the backbone of conjugated polymers for applications in organic electronics. The fluorine and propoxy groups would serve to tune the polymer's solubility, morphology, and electronic energy levels.

The field of liquid crystals (LCs) heavily relies on molecules with specific structural features, and fluorinated benzenes are a critical component in modern LC mixtures. nih.gov They are particularly valued for their ability to induce a negative dielectric anisotropy, a requirement for display technologies like vertical alignment (VA) LCDs. nih.gov

Detailed Research Findings: The 1,2-difluoro-benzene (or 2,3-difluorophenyl) motif is a well-established core structure in the design of liquid crystals with negative dielectric anisotropy. nih.govbiointerfaceresearch.comresearchgate.net The two adjacent fluorine atoms create a strong lateral dipole moment. The propoxy group in this compound can act as a terminal alkyl chain, which is a common feature in calamitic (rod-shaped) liquid crystals that helps to promote mesophase formation.

| Potential Reaction Type | Application Area | Relevant Functional Group |

| Suzuki-Miyaura Coupling | Complex Molecule Synthesis, Polymer Chemistry | Bromine |

| Sonogashira Coupling | Liquid Crystal Synthesis | Bromine |

| Buchwald-Hartwig Amination | Complex Molecule Synthesis | Bromine |

| Lithiation & Phosphination | Ligand & Catalyst Design | Bromine |

| Thiol-Bromo "Click" Reaction | Polymer Chemistry | Bromine |

Ligand and Catalyst Design

Chiral and achiral phosphine (B1218219) ligands are indispensable in homogeneous catalysis. The electronic and steric properties of a ligand are paramount to the efficacy and selectivity of the metal catalyst. tcichemicals.com Bromo-aromatics are common starting materials for the synthesis of triarylphosphine ligands. researchgate.net

Detailed Research Findings: The synthesis of phosphine ligands from bromoarenes is a standard organometallic transformation. Typically, the bromoarene is treated with a strong base like n-butyllithium or magnesium to form an organometallic intermediate. This nucleophilic species is then quenched with a phosphorus electrophile, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to generate the desired triarylphosphine. researchgate.net

Applying this strategy to this compound would yield a phosphine ligand with a (2,3-difluoro-5-propoxyphenyl)diphenylphosphine structure. The properties of this ligand, and any subsequent metal complex, would be heavily influenced by the unique substitution pattern:

Electronic Effects: The two strongly electron-withdrawing fluorine atoms would decrease the electron density on the phosphorus atom, making the resulting ligand a poorer sigma-donor and a better pi-acceptor compared to triphenylphosphine. This can have a profound impact on the catalytic activity in reactions like cross-coupling or hydrogenation.

Steric Effects: The propoxy group and the ortho-fluorine atom would impart a specific steric profile around the phosphorus center, which could be exploited to induce selectivity in asymmetric catalysis if a chiral backbone is also incorporated.

Probe for Mechanistic Organic Chemistry Studies

Understanding reaction mechanisms is fundamental to the development of new and improved synthetic methods. Substrates with well-defined electronic and steric properties are often used as probes to elucidate mechanistic details.

Detailed Research Findings: The kinetics and mechanisms of palladium-catalyzed cross-coupling reactions are frequently investigated using a variety of substituted aryl halides. researchgate.net this compound is an excellent candidate for such studies. By comparing its reaction rates and product distributions in, for example, a Suzuki coupling against those of simpler aryl bromides (like bromobenzene (B47551), 1-bromo-2-fluorobenzene, etc.), researchers can systematically probe the influence of multiple substituents on key mechanistic steps, such as oxidative addition.

Furthermore, the presence of fluorine atoms provides a powerful diagnostic tool. ¹⁹F NMR spectroscopy is highly sensitive to changes in the local electronic environment. During a catalytic cycle, intermediates could potentially be observed and characterized by their unique ¹⁹F NMR signatures, providing direct insight into the species involved in the reaction pathway. This makes the compound a valuable tool for studying the subtle electronic effects that govern transition metal-catalyzed processes.

Future Research Directions and Outlook

Exploration of Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. dovepress.comsciencedaily.com For a compound like 5-Bromo-1,2-difluoro-3-propoxybenzene, future research will likely prioritize the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches to aromatic ethers often rely on traditional methods such as the Williamson ether synthesis, which can involve harsh reaction conditions and the generation of salt byproducts. acs.orgnumberanalytics.com A greener adaptation of this method, known as the catalytic Williamson ether synthesis (CWES), operates at high temperatures and can utilize weaker alkylating agents, presenting a more atom-economical route. acs.org Future investigations could focus on adapting CWES for the propoxylation of a suitable bromodifluorophenol precursor, thereby reducing the environmental impact.

Another promising avenue is the use of copper-catalyzed Ullmann-type coupling reactions, which are effective for forming aryl-alkyl ethers. organic-chemistry.org Research efforts could be directed towards developing more efficient and recyclable copper catalysts to make this process more sustainable for the synthesis of this compound. Furthermore, exploring solvent-free or mechanochemical approaches, where reactions are conducted by grinding solid reactants together, could significantly enhance the green credentials of its synthesis. eurekalert.org

Development of Novel Reactivity Patterns

The reactivity of this compound is largely dictated by its substituents. The bromine atom serves as a handle for cross-coupling reactions, while the fluorine atoms influence the electronic properties of the aromatic ring and can participate in C-F bond activation. The propoxy group can also be a site for chemical modification.

Future research is expected to delve into the selective functionalization of this molecule. For instance, the development of palladium- or copper-catalyzed cross-coupling reactions at the C-Br bond could be explored to introduce a wide array of substituents, leading to diverse molecular architectures. The influence of the ortho- and meta- fluorine atoms on the efficiency and selectivity of these reactions will be a key area of investigation.